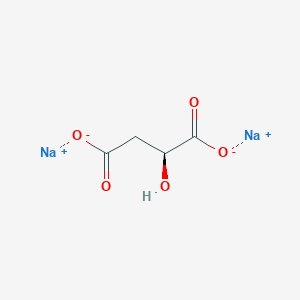

L-リンゴ酸二ナトリウム

概要

説明

Disodium L-malate, also known as sodium malate, is an organic compound composed of two sodium atoms and one malic acid molecule. It is a white, crystalline solid with a slightly acidic taste. It is a common food additive used to enhance flavor and shelf life, and it is also used in the production of various industrial products. Disodium L-malate has been used for centuries in traditional Chinese medicine to treat a variety of ailments, and more recently, it has been studied for its potential health benefits.

科学的研究の応用

食品・飲料業界

L-リンゴ酸二ナトリウムは、食品・飲料業界で酸味料および風味増強剤として広く使用されています。その心地よい酸味を与える能力により、飲料、菓子、加工食品の保存料として人気があります。 この化合物はpHレベルの維持に役立ち、緩衝剤として作用し、フレーバーの安定性と食品の安全性を確保します .

医薬品用途

医薬品分野では、L-リンゴ酸二ナトリウム誘導体はさまざまな医療用途があります。例えば、シトルリンマレートは、抵抗性トレーニングを受けた男性の運動能力を高めることが示されている非必須アミノ酸サプリメントです。 これは、一酸化窒素の産生と血流を促進することにより、疲労を軽減し、持久力を向上させるのに役立ちます . もう1つの誘導体であるスニチニブマレートは、腎細胞癌および消化管間質腫瘍の患者に対して承認されている、抗血管新生および抗腫瘍活性を有するチロシンキナーゼ阻害剤です .

農業用途

TCAサイクルの仲介物質として、L-リンゴ酸二ナトリウムは植物の代謝に役割を果たし、農業生産性を高めるために使用できます。 これは、植物の生育に不可欠な有機酸の生合成に関与しており、葉面散布剤として適用することで、作物の収量とストレス耐性を向上させることができます .

バイオベース材料産業

L-リンゴ酸二ナトリウムは、特にアルキルおよび不飽和ポリエステル樹脂やコーティングの製造において、バイオベース材料の前駆体として役立ちます。これらの材料は、自動車部品、包装、建設材料など、さまざまな産業用途に不可欠です。 この分野でのL-リンゴ酸二ナトリウムの使用は、持続可能で再生可能な資源への転換を支援しています .

バイオ触媒作用と微生物発酵

この化合物は、バイオ触媒作用と微生物発酵のプロセスの重要な基質です。それは、特定の酵素を使用してフマル酸からL-リンゴ酸に変換され、収率を高めることができます。 微生物発酵では、L-リンゴ酸二ナトリウムは代謝工学戦略を通じて微生物によって生成され、大規模生産のための費用対効果の高い、環境に優しいルートを提供します .

環境への影響と持続可能性

石油への依存を減らし、二酸化炭素排出量を削減する可能性があるため、生物学的経路によるL-リンゴ酸二ナトリウムの生産が注目を集めています。 L-リンゴ酸二ナトリウムを含む化学品の生産に再生可能な原材料を使用する方向への転換は、気候変動と環境汚染に対処するための世界的な取り組みと一致しています .

作用機序

Target of Action

Disodium L-malate, also known as Sodium L-malate, is a compound with the formula Na2(C2H4O(COO)2) . It is the sodium salt of malic acid . As a food additive, it has the E number E350 It is used as an acidity regulator and flavoring agent , suggesting that its targets could be related to pH regulation and taste receptor cells.

Mode of Action

As an acidity regulator, it likely interacts with its targets to maintain or adjust the acidity or alkalinity of foods . As a flavoring agent, it may interact with taste receptor cells to enhance the flavor of foods .

Biochemical Pathways

Disodium L-malate is involved in the TCA cycle as an intermediate . The TCA cycle, also known as the citric acid cycle or Krebs cycle, is a series of chemical reactions used by all aerobic organisms to generate energy. In the context of biocatalysis, the enzymatic transformation of fumarate to L-malate is noted .

Pharmacokinetics

It is known that sodium malate is freely soluble in water , which could influence its absorption and distribution in the body.

Result of Action

Its use as an acidity regulator suggests that it may help maintain the ph balance in foods . As a flavoring agent, it may enhance the taste of foods .

Action Environment

The action, efficacy, and stability of Disodium L-malate can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments . Additionally, its stability could be affected by factors such as temperature, pH, and the presence of other substances.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Disodium L-malate participates in biochemical reactions as an intermediate in the TCA cycle . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the enzymatic transformation of fumarate to L-malate . The nature of these interactions is crucial for the functioning of the TCA cycle and energy production in cells .

Cellular Effects

Disodium L-malate influences various types of cells and cellular processes. It plays a role in cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have a drastic repression on cell growth due to its inhibition effects on the TCA cycle, glycolysis, and ABC-type transport system .

Molecular Mechanism

The molecular mechanism of Disodium L-malate involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is involved in the enzymatic transformation of fumarate to L-malate, indicating its role in enzyme activation .

Temporal Effects in Laboratory Settings

The effects of Disodium L-malate change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical role .

Dosage Effects in Animal Models

The effects of Disodium L-malate vary with different dosages in animal models . Studies have observed threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Disodium L-malate is involved in several metabolic pathways, including the TCA cycle . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Disodium L-malate is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Disodium L-malate and its effects on activity or function are crucial aspects of its biochemical role . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

| { "Design of the Synthesis Pathway": "Disodium L-malate can be synthesized by the reaction of L-malic acid with sodium hydroxide followed by neutralization with hydrochloric acid to form Disodium L-malate.", "Starting Materials": ["L-malic acid", "Sodium hydroxide", "Hydrochloric acid"], "Reaction": [ "Step 1: Dissolve L-malic acid in water", "Step 2: Slowly add sodium hydroxide to the solution and stir until the pH reaches 7-8", "Step 3: Heat the solution to 70-80°C and continue stirring for 2-3 hours", "Step 4: Cool the solution to room temperature and add hydrochloric acid until the pH reaches 2-3", "Step 5: Filter the solution to remove any precipitates", "Step 6: Concentrate the solution under reduced pressure to obtain Disodium L-malate as a white crystalline solid" ] } | |

CAS番号 |

138-09-0 |

分子式 |

C4H6NaO5 |

分子量 |

157.08 g/mol |

IUPAC名 |

disodium;(2S)-2-hydroxybutanedioate |

InChI |

InChI=1S/C4H6O5.Na/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/t2-;/m0./s1 |

InChIキー |

YMJXEWZMJGYPTL-DKWTVANSSA-N |

異性体SMILES |

C([C@@H](C(=O)O)O)C(=O)O.[Na] |

SMILES |

C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] |

正規SMILES |

C(C(C(=O)O)O)C(=O)O.[Na] |

その他のCAS番号 |

138-09-0 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

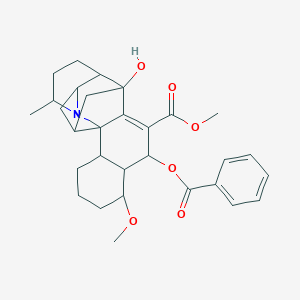

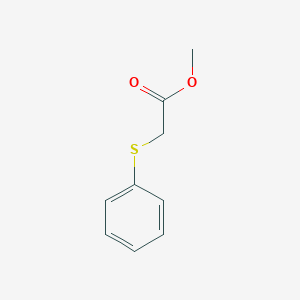

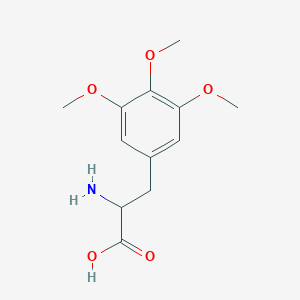

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What protective effects does Sodium L-malate exhibit against cisplatin-induced toxicity?

A1: Research has shown that Sodium L-malate, an active component isolated from Angelicae radix (commonly known as Dong Quai), demonstrates a significant protective effect against both nephrotoxicity (kidney damage) and bone marrow toxicity induced by cisplatin (cis-diamminedichloroplatinum(II), CDDP), a widely used chemotherapy drug []. Importantly, these protective effects were observed without compromising the antitumor activity of cisplatin [].

Q2: How does the protective effect of Sodium L-malate compare to other components of Angelicae radix?

A2: Among the various constituents of Angelicae radix, Sodium L-malate was identified as a key component responsible for mitigating the toxic side effects of cisplatin. In studies using a mouse model, Angelicae radix exhibited the strongest protective effect compared to its other individual components [].

Q3: What is the mechanism of action of Sodium L-malate in mitigating cisplatin-induced toxicity?

A3: While the exact mechanism of action remains to be fully elucidated, the research suggests that Sodium L-malate may interfere with the pathways leading to cisplatin-induced kidney and bone marrow damage []. Further research is needed to understand the specific molecular interactions involved.

Q4: What is the role of Sodium L-malate in plant mitochondria?

A4: In plants, an NAD-dependent malic enzyme, found in mitochondria, requires activators like Sodium L-malate for full activity []. This enzyme is particularly important in plants using C4 or CAM photosynthesis, where malate decarboxylation is a major source of CO2 for carbon assimilation [].

Q5: How does Sodium L-malate interact with the NAD-dependent malic enzyme?

A5: Sodium L-malate, along with other activators like Coenzyme A and dithiothreitol, decreases the apparent Michaelis constants for both malate and NAD+ in the NAD-dependent malic enzyme, leading to increased enzyme activity []. This interaction highlights the importance of Sodium L-malate in regulating malate metabolism in plants.

Q6: Does Sodium L-malate interact with urate transport in the kidneys?

A6: While not directly interacting with urate itself, studies on rat renal basolateral membrane vesicles show that Sodium L-malate transport is not affected by the presence of p-aminohippurate (PAH), a compound known to inhibit urate transport in the kidneys []. This suggests separate transport mechanisms for Sodium L-malate and urate in the renal system.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B93610.png)

![Naphtho[8,1,2-hij]hexaphene](/img/structure/B93626.png)

![7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole](/img/structure/B93628.png)